(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
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Overview
Description
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,4-benzodioxane, characterized by the presence of three methyl groups and a methanol group attached to the benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the formation of the 1,4-benzodioxane ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Methylation: The next step involves the introduction of methyl groups at the 2, 5, and 8 positions. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 2-position. This can be achieved through the reaction of the intermediate compound with formaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major products include the corresponding alcohol or alkane.
Substitution: The major products depend on the nature of the substituent introduced.
Scientific Research Applications
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Antioxidant Activity: It may scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: The parent compound, lacking the methyl and methanol groups.
2,3-Dihydro-1,4-benzodioxin-2-methanol: A similar compound with different substitution patterns.
2,5-Dimethyl-1,4-benzodioxane: A compound with two methyl groups instead of three.
Uniqueness
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3,5,8-trimethyl-2H-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5,13H,6-7H2,1-3H3 |
InChI Key |
JWPHMFRHPVZKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)(C)CO |
Origin of Product |
United States |
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